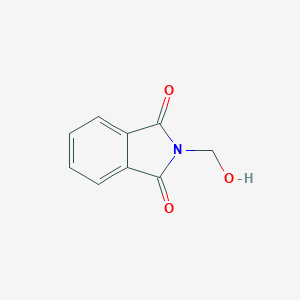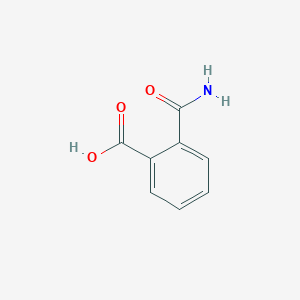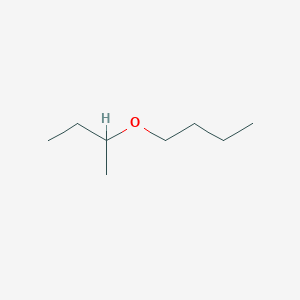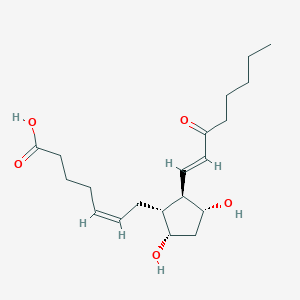
15-Keto-PGF2alfa
Descripción general
Descripción
15-Keto-Prostaglandin F2alpha is a metabolite of Prostaglandin F2alpha, which is a member of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important functions in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. 15-Keto-Prostaglandin F2alpha is formed by the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of Prostaglandin F2alpha .
Aplicaciones Científicas De Investigación
15-Keto-Prostaglandin F2alpha has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Studied for its role in various biological processes, including inflammation and reproductive functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as cardiovascular diseases and reproductive disorders.
Industry: Used in the development of pharmaceuticals and as a marker in various diagnostic assays
Mecanismo De Acción
Target of Action
15-Keto-PGF2alpha is a metabolite of Prostaglandin F2alpha . The primary target of 15-Keto-PGF2alpha is the prostaglandin F (PGF) receptor (FP receptor) . This receptor plays a key role in the onset and progression of labor .
Mode of Action
15-Keto-PGF2alpha is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Biochemical Pathways
The formation of 15-Keto-PGF2alpha is part of the metabolic breakdown of prostaglandin F2alpha . The reaction is dehydrogenation of the C-15 hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .
Pharmacokinetics
It is known that the lung is an important site of occurrence of the enzyme 15-hydroxyprostaglandin dehydrogenase (pgdh), which is the key step in the biological inactivation of prostaglandins .
Result of Action
The formation of 15-Keto-PGF2alpha is thought to reflect changes in prostaglandin F2alpha biosynthesis more accurately than of the primary prostaglandin itself .
Action Environment
The action of 15-Keto-PGF2alpha can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as 15-hydroxyprostaglandin dehydrogenase (PGDH), can affect the formation and action of 15-Keto-PGF2alpha . Additionally, the compound’s action can be influenced by the physiological state of the body, such as during labor .
Análisis Bioquímico
Biochemical Properties
15-Keto-PGF2alpha interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the dehydrogenation of the C-15 hydroxyl group . This interaction is crucial for the metabolic breakdown of prostaglandin F2alpha .
Cellular Effects
15-Keto-PGF2alpha has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit NF-kB signaling in macrophages, reducing pro-inflammatory cytokines on a high-fat, high-sucrose diet . This suggests that 15-Keto-PGF2alpha can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 15-Keto-PGF2alpha involves its interactions at the molecular level. It post-translationally modifies the nuclear factor k-light-chain-enhancer of activated B cells (NF-kB) subunits p105/p50 and p65 at Cys59 and Cys120 sites, respectively, inhibiting the activation of NF-kB signaling in macrophages .
Temporal Effects in Laboratory Settings
The effects of 15-Keto-PGF2alpha change over time in laboratory settings. For example, during preluteolysis and luteolysis in cattle, blood flow increased during the 3-hour ascending portion of the 15-Keto-PGF2alpha pulse, remained elevated for 2 hours after the peak, and then decreased to baseline .
Dosage Effects in Animal Models
The effects of 15-Keto-PGF2alpha vary with different dosages in animal models. For instance, in heifers, a dose of PGF or a PGF analogue that induces complete luteolysis with a single treatment causes an immediate transient increase in progesterone with peak concentration 10–15 min after treatment .
Metabolic Pathways
15-Keto-PGF2alpha is involved in the metabolic pathway of prostaglandin F2alpha. The reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .
Transport and Distribution
It is known that the lung is an important site of occurrence of the enzyme involved in its formation, suggesting that it may be transported and distributed in this organ .
Subcellular Localization
Given its role in modifying NF-kB subunits, it is likely that it is localized in the nucleus where it can exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Keto-Prostaglandin F2alpha involves the formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of Prostaglandin F2alpha . This can be achieved through various chemical reactions, including the use of oxidizing agents and hydrogenation catalysts.
Industrial Production Methods: Industrial production of 15-Keto-Prostaglandin F2alpha typically involves the use of large-scale chemical reactors where the oxidation and hydrogenation reactions are carried out under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 15-Keto-Prostaglandin F2alpha can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield 15-hydroxy-Prostaglandin F2alpha .
Comparación Con Compuestos Similares
Prostaglandin F2alpha: The parent compound from which 15-Keto-Prostaglandin F2alpha is derived.
13,14-Dihydro-15-Keto-Prostaglandin F2alpha: Another metabolite of Prostaglandin F2alpha formed by reduction of the 13,14-double bond.
8-iso-13,14-Dihydro-15-Keto-Prostaglandin F2alpha: A metabolite of the isoprostane, 8-isoprostane.
Uniqueness: 15-Keto-Prostaglandin F2alpha is unique in its specific formation pathway and its role as a stable metabolite of Prostaglandin F2alpha. Its stability and specific interactions with receptors make it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLJEILMPWPILA-AMFHKTBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317581 | |
| Record name | 15-Keto-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-prostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35850-13-6 | |
| Record name | 15-Keto-PGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35850-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Keto-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-Keto-prostaglandin F2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


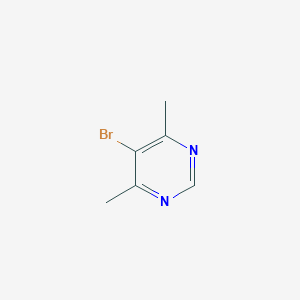
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
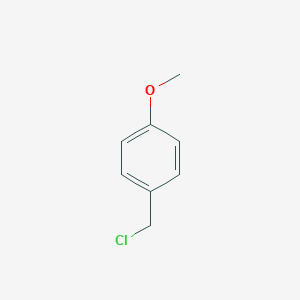
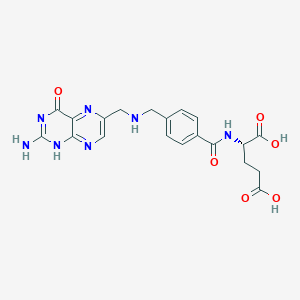
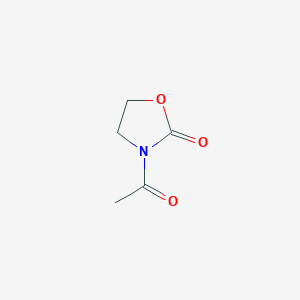
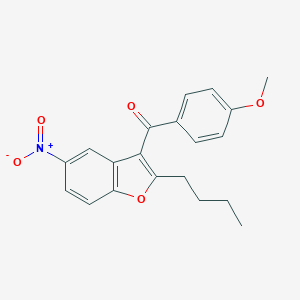
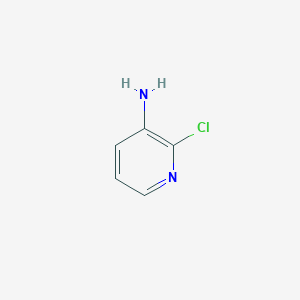
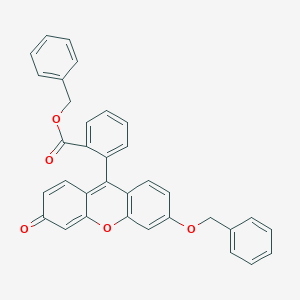
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)

